molecular formula C18H34O2 B10820458 trans-Vaccenic Acid-d13

trans-Vaccenic Acid-d13

Cat. No. B10820458
M. Wt: 295.5 g/mol
InChI Key: UWHZIFQPPBDJPM-BWLIMJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Vaccenic Acid-d13: is a deuterated form of trans-vaccenic acid, a long-chain fatty acid found in meat and dairy products from grazing animals such as cows and sheep. This compound is often used as an internal standard for the quantification of trans-vaccenic acid by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Vaccenic Acid-d13 involves the incorporation of deuterium atoms into the trans-vaccenic acid molecule. This can be achieved through various methods, including catalytic hydrogenation with deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale catalytic hydrogenation using deuterium gas and appropriate catalysts to ensure high yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: trans-Vaccenic Acid-d13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

trans-Vaccenic Acid-d13 exerts its effects by activating the CREB pathway, a cellular signaling process involved in various functions including cellular growth, survival, and differentiation. This activation enhances the ability of CD8+ T cells to infiltrate tumors and kill cancer cells .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: trans-Vaccenic Acid-d13 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Additionally, its ability to enhance anti-tumor immunity by activating specific immune pathways sets it apart from other similar fatty acids .

properties

Molecular Formula

C18H34O2

Molecular Weight

295.5 g/mol

IUPAC Name

(E)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+/i1D3,2D2,3D2,4D2,5D2,6D2

InChI Key

UWHZIFQPPBDJPM-BWLIMJNUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Origin of Product

United States

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